molecular formula C25H28N2O2 B12641642 Diphenpipenol CAS No. 83374-54-3

Diphenpipenol

Cat. No.: B12641642
CAS No.: 83374-54-3
M. Wt: 388.5 g/mol
InChI Key: ILCZMFSACNEMGK-UHFFFAOYSA-N
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Description

Diphenpipenol is an opioid analgesic drug that was invented in the 1970s by Dainippon Pharmaceutical Co. It is chemically classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. This compound is known for its potent analgesic properties, with the more active (S) enantiomer being approximately 105 times more potent than morphine in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenpipenol involves the reaction of 1,2-diphenylethylamine with 1-(2-methoxyphenyl)piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenpipenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenpipenol has several scientific research applications:

Mechanism of Action

Diphenpipenol exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and subsequent pain relief. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptors and its ability to cross the blood-brain barrier efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenpipenol is unique due to its exceptionally high potency compared to other opioids. Its (S) enantiomer is particularly notable for being around 105 times more potent than morphine, making it one of the most potent compounds in its class .

Properties

CAS No.

83374-54-3

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C25H28N2O2/c1-29-25-13-6-5-12-23(25)26-14-16-27(17-15-26)24(21-9-3-2-4-10-21)19-20-8-7-11-22(28)18-20/h2-13,18,24,28H,14-17,19H2,1H3

InChI Key

ILCZMFSACNEMGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CC3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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